Anticonvulsant Potency and Neurotoxicity: Direct Head‑to‑Head Comparison with Phenytoin in the MES Seizure Model (Mice, i.p.)
In a standardized NINDS Epilepsy Branch screening protocol, compound 3b (the target compound) was compared directly with phenytoin and valproate. 3b demonstrated a median effective dose (ED₅₀) of 48.8 mg/kg in the MES test and a median neurotoxic dose (TD₅₀) of 82.4 mg/kg in the rotorod test, yielding a protective index (PI = TD₅₀/ED₅₀) of 6.48 . Phenytoin exhibited a TD₅₀ of 42.8 mg/kg, while valproate showed a TD₅₀ of 483 mg/kg . The TD₅₀ of 3b is therefore approximately 1.9‑fold higher than that of phenytoin, indicating reduced acute neurotoxicity, although its anticonvulsant potency is 7.5‑fold lower than phenytoin . Critically, the protective index of 3b (6.48) is equivalent to that of valproate .
| Evidence Dimension | Anticonvulsant ED₅₀, neurotoxic TD₅₀, and Protective Index in mice (i.p.) |
|---|---|
| Target Compound Data | ED₅₀ = 48.8 mg/kg (MES); TD₅₀ = 82.4 mg/kg (rotorod); PI = 6.48 |
| Comparator Or Baseline | Phenytoin: TD₅₀ = 42.8 mg/kg; Valproate: TD₅₀ = 483 mg/kg, PI ≈ 6.48 |
| Quantified Difference | 3b TD₅₀ is 1.9× phenytoin TD₅₀; 3b ED₅₀ is 7.5× phenytoin ED₅₀; 3b PI equals valproate PI |
| Conditions | Male albino mice, intraperitoneal administration, MES test and rotorod neurotoxicity assessment at 0.5 h, 2 h, and 4 h post‑dose (NINDS protocol) |
Why This Matters
A procurement decision favoring this compound over phenytoin is supported when the experimental objective requires a hydantoin scaffold with reduced acute neurotoxicity liability and a valproate‑equivalent safety margin, especially in mechanistic studies where dissociating anticonvulsant efficacy from motor impairment is critical.
